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molecular formula C8H6FNO B1438225 4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS No. 856931-47-0

4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Cat. No. B1438225
M. Wt: 151.14 g/mol
InChI Key: XNUXONXEQMBVLJ-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a stirred solution of the above aldehyde (5.0 g, 33.5 mmol) in MeOH (330 mL) cooled to 0° C. was added NaBH4 (1.51 g, 40 mmol) and the mixture was stirred at 0° C. for 1 hour. Standard work-up and purification afforded 4-fluoro-3-hydroxymethyl-benzonitrile (4.9 g, 98%) as an off-white solid. 1H NMR (CDCl3) δ 1.95 (br s, 1H), 4.81 (s, 2H), 7.13-7.19 (m, 1H), 7.60-7.62 (m, 1H), 7.83-7.85 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[CH:8]=[O:9])#[N:2].[BH4-].[Na+]>CO>[F:11][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:10][C:7]=1[CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C=O)C1)F
Name
Quantity
330 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard work-up and purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C#N)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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